molecular formula C8H12ClNS B2751196 (1-Thiophen-3-ylcyclopropyl)methanamine;hydrochloride CAS No. 2567496-35-7

(1-Thiophen-3-ylcyclopropyl)methanamine;hydrochloride

Cat. No.: B2751196
CAS No.: 2567496-35-7
M. Wt: 189.7
InChI Key: VKWGCJKREHGMIE-UHFFFAOYSA-N
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Description

(1-Thiophen-3-ylcyclopropyl)methanamine hydrochloride is a cyclopropane derivative featuring a thiophene substituent at the 3-position and a primary amine group. The compound combines the structural rigidity of the cyclopropane ring with the aromatic and electronic properties of thiophene, making it a candidate for applications in medicinal chemistry and material science. Its molecular formula is C₇H₁₀ClNS, with a molecular weight of 175.52 g/mol (calculated).

Properties

IUPAC Name

(1-thiophen-3-ylcyclopropyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS.ClH/c9-6-8(2-3-8)7-1-4-10-5-7;/h1,4-5H,2-3,6,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWGCJKREHGMIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)C2=CSC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Thiophen-3-ylcyclopropyl)methanamine;hydrochloride typically involves the cyclopropanation of thiophene derivatives followed by amination. One common method includes the reaction of thiophene with cyclopropylcarbinol in the presence of a strong acid to form the cyclopropyl derivative. This intermediate is then reacted with ammonia or an amine under suitable conditions to yield the desired amine compound. The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of (1-Thiophen-3-ylcyclopropyl)methanamine;hydrochloride may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1-Thiophen-3-ylcyclopropyl)methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol or thioether.

    Substitution: The amine group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while substitution reactions can introduce various functional groups onto the amine nitrogen.

Scientific Research Applications

(1-Thiophen-3-ylcyclopropyl)methanamine;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (1-Thiophen-3-ylcyclopropyl)methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, electronic, and functional differences between (1-Thiophen-3-ylcyclopropyl)methanamine hydrochloride and analogous compounds.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents/Features Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
(1-Thiophen-3-ylcyclopropyl)methanamine HCl Thiophene-3-yl, cyclopropane, amine C₇H₁₀ClNS 175.52 Potential bioactivity via thiophene interaction
[1-(Trifluoromethyl)cyclopropyl]methanamine HCl CF₃, cyclopropane, amine C₅H₉ClF₃N 175.58 Electron-withdrawing CF₃ group; altered basicity
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl Chlorophenyl, thiazole, amine C₁₀H₉ClN₂S·HCl 261.17 Thiazole ring with Cl; possible antimicrobial activity
(4-Fluoro-3-nitrophenyl)methylamine HCl Fluorophenyl, nitro, amine C₇H₈ClFN₂O₂ 206.60 Electron-withdrawing nitro group; reduced basicity
1-Cyclopropyl-1-(3-fluoro-4-methoxyphenyl)methanamine HCl Fluorophenyl, methoxy, cyclopropane C₁₁H₁₄ClFNO 237.69 Methoxy enhances lipophilicity; CNS applications

Electronic and Steric Effects

  • Thiophene vs. Thiazole/CF₃/Phenyl Substituents: The thiophene group in the target compound provides moderate electron-donating properties due to sulfur’s lone pairs, facilitating π-π interactions. In contrast, the trifluoromethyl (CF₃) group in [1-(trifluoromethyl)cyclopropyl]methanamine HCl is strongly electron-withdrawing, reducing the amine’s basicity and altering solubility .
  • Cyclopropane Rigidity :
    All cyclopropane derivatives exhibit ring strain, which may enhance binding affinity in biological targets by restricting conformational flexibility. However, substituents like methoxy () or nitro () can modulate steric bulk and electronic effects differently than thiophene .

Key Research Findings

Synthetic Routes :
Cyclopropane-containing amines are often synthesized via ring-opening reactions or nucleophilic substitutions. For example, [1-(trifluoromethyl)cyclopropyl]methanamine HCl may involve cyclopropanation of trifluoromethyl alkenes followed by amination .

Structure-Activity Relationships (SAR) : Substituents on the cyclopropane ring significantly influence bioactivity. For instance, methoxy groups () enhance blood-brain barrier penetration, while nitro groups () may reduce bioavailability due to polarity .

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